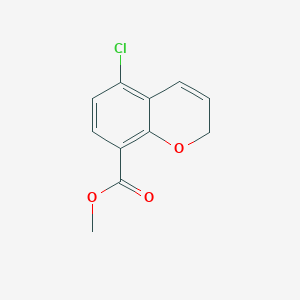

methyl 5-chloro-2H-chromene-8-carboxylate

Description

Properties

Molecular Formula |

C11H9ClO3 |

|---|---|

Molecular Weight |

224.64 g/mol |

IUPAC Name |

methyl 5-chloro-2H-chromene-8-carboxylate |

InChI |

InChI=1S/C11H9ClO3/c1-14-11(13)8-4-5-9(12)7-3-2-6-15-10(7)8/h2-5H,6H2,1H3 |

InChI Key |

OLELZVLFKINHGA-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C2C(=C(C=C1)Cl)C=CCO2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-chloro-2H-chromene-8-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-chloro-2-hydroxybenzaldehyde with methyl acetoacetate in the presence of a base, such as sodium ethoxide, to form the chromene ring . The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality material .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-2H-chromene-8-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Carboxylic acids and ketones.

Reduction: Alcohols and alkanes.

Substitution: Various substituted chromenes depending on the nucleophile used.

Scientific Research Applications

Methyl 5-chloro-2H-chromene-8-carboxylate, a chromene derivative, has a fused benzene and pyran ring structure and a molecular weight of approximately 281.69 g/mol. The presence of a chlorine atom at the 5-position and a carboxylate group at the 8-position significantly affects its chemical reactivity and biological activity. Chromene structures are known for diverse biological profiles, making derivatives like this compound of interest in medicinal chemistry and organic synthesis.

Potential Applications

This compound and other compounds within the chromene class have demonstrated various biological activities. It has potential applications in medicinal chemistry, serving as a building block in organic synthesis. Research indicates that certain chromene derivatives can modulate inflammatory pathways, suggesting potential applications in treating inflammatory conditions.

Scientific Research Applications

Interaction studies that involve this compound focus on its binding affinity with biological targets. These studies are crucial to optimize the compound for specific biological applications.

Use as a Building Block

This compound's versatility makes it a valuable building block in organic synthesis.

Structural Similarity

This compound shares structural similarities with other chromene derivatives. Slight modifications to the structure can lead to significant differences in chemical behavior and biological activity. The specific chlorine positioning and carboxylate functionality of this compound may confer unique properties not found in its analogs.

Comparable Compounds:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| Methyl 6-chloro-2H-chromene-8-carboxylate | Chlorine at position 6 | Potentially different biological activity due to chlorine positioning |

| Methyl 5-bromo-2H-chromene-8-carboxylate | Bromine instead of chlorine | May exhibit distinct reactivity patterns due to bromine's larger size |

| Methyl 7-chloro-2H-chromene-8-carboxylate | Chlorine at position 7 | Variations in biological activity compared to methyl 5-chloro derivative |

| Methyl 5-acetamido-2H-chromene-8-carboxylate | Acetamido group at position 5 | Enhanced solubility and potential for different interactions |

Mechanism of Action

The mechanism of action of methyl 5-chloro-2H-chromene-8-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Structural Features

The biological and physicochemical properties of chromene derivatives are highly dependent on substituent patterns. Below is a comparative analysis of methyl 5-chloro-2H-chromene-8-carboxylate with structurally related compounds:

Key Observations:

- The methyl carboxylate at position 8 improves aqueous solubility relative to non-polar groups (e.g., propyl in ), which may influence bioavailability.

- Biological Activity: Hydroxyl and amine substituents (e.g., 5,7-dihydroxy and 8-amino derivatives) are associated with antimicrobial and antitumor activities , suggesting that the target compound’s chloro and carboxylate groups may require further evaluation for similar applications.

Physicochemical and Functional Properties

- Solubility : Methyl carboxylates generally improve solubility in organic solvents compared to free carboxylic acids, as seen in methyl ester properties . However, the chlorine atom may counterbalance this by increasing hydrophobicity.

Biological Activity

Methyl 5-chloro-2H-chromene-8-carboxylate is a compound belonging to the chromene class, which has garnered attention for its diverse biological activities. This article summarizes the current understanding of its biological properties, including antibacterial, cytotoxic, and potential therapeutic applications.

Chemical Structure and Properties

This compound possesses a chromene backbone, characterized by a fused benzene and pyran ring system. The presence of the chlorine atom and the carboxylate group significantly influences its biological activity.

1. Antibacterial Activity

Research indicates that compounds with chromene structures exhibit notable antibacterial properties. For instance, studies have shown that this compound demonstrates effective inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for this compound suggest it has a robust antibacterial effect comparable to established antibiotics .

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 15 |

| S. aureus | 10 |

2. Cytotoxicity

This compound has also been evaluated for its cytotoxic effects against various cancer cell lines. The results indicate significant cytotoxic activity, with a concentration-dependent response observed in assays using human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The compound exhibited lower cytotoxicity against normal cells, indicating a degree of selectivity that is favorable for therapeutic use .

Table 2: Cytotoxicity Profile of this compound

| Cell Line | CC50 (µM) |

|---|---|

| MCF-7 | 12.5 |

| HeLa | 15.0 |

| Normal Human Cells | >100 |

The mechanism underlying the biological activity of this compound involves multiple pathways:

- Antibacterial Mechanism : The compound disrupts bacterial cell wall synthesis and inhibits protein synthesis, leading to cell death.

- Cytotoxic Mechanism : It induces apoptosis in cancer cells through the activation of caspase pathways and disruption of mitochondrial membrane potential .

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Anticancer Studies : A study demonstrated that treatment with this compound led to significant tumor reduction in xenograft models of breast cancer, suggesting its potential as an adjunct therapy in oncology .

- Synergistic Effects : Research into combination therapies revealed that this compound enhances the efficacy of conventional chemotherapeutics when used in combination, providing a promising avenue for improving treatment outcomes .

Q & A

Q. What are the established synthetic routes for methyl 5-chloro-2H-chromene-8-carboxylate, and what experimental conditions are critical for success?

The synthesis of this compound often involves multi-step reactions. A common approach includes Claisen thermal rearrangement of intermediates in solvents like N,N-diethyl aniline at 180–200°C to form chromene precursors . Subsequent functionalization steps, such as debenzylation with trifluoroacetic acid in dichloromethane or nucleophilic substitution with morpholine derivatives, require precise control of reaction time and temperature to avoid side products . Solvent choice (e.g., DMF for SN2 reactions) and catalysts (e.g., K₂CO₃) significantly impact yield and purity .

Q. What analytical techniques are recommended for structural characterization of this compound?

Key techniques include:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and chromene ring conformation.

- Mass spectrometry (MS) for molecular weight verification, particularly high-resolution MS (HRMS) to distinguish isotopic patterns of chlorine .

- X-ray crystallography to resolve stereochemical ambiguities, as demonstrated in spiro-chromene derivatives .

- HPLC with UV detection for purity assessment, especially when synthesizing derivatives with reactive halogen groups .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound for higher yields or enantiomeric purity?

Optimization strategies include:

- Solvent screening : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency, while non-polar solvents improve thermal rearrangement outcomes .

- Catalyst selection : Transition-metal catalysts (e.g., Pd for cross-coupling) or organocatalysts can improve regioselectivity in halogenation steps .

- Chiral resolution : Use chiral stationary phases in preparative HPLC or asymmetric synthesis with enantiopure starting materials for applications requiring enantiomeric purity .

Q. How should researchers address contradictions in reported biological activity data for this compound?

Discrepancies may arise from variations in assay conditions or impurities. Mitigation steps include:

- Replicating studies under standardized protocols (e.g., cell line-specific IC₅₀ assays).

- Purity validation : Quantify residual solvents or byproducts via GC-MS or HPLC .

- Molecular docking studies : Compare binding affinities across isoforms of target enzymes (e.g., kinases) to explain divergent results .

Q. What strategies are effective for studying structure-activity relationships (SAR) in this compound derivatives?

- Systematic substituent variation : Replace the 5-chloro group with other halogens (e.g., fluoro, bromo) or electron-withdrawing groups to assess impact on bioactivity .

- Bioisosteric replacement : Substitute the carboxylate moiety with sulfonamide or amide groups to modulate solubility and target engagement .

- Pharmacophore modeling : Use computational tools to identify critical hydrogen-bonding or hydrophobic interactions driving activity .

Q. What methodologies are suitable for probing interactions between this compound and biological macromolecules?

- Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics and thermodynamics .

- Enzymatic inhibition assays : Monitor activity changes in target enzymes (e.g., proteases) using fluorogenic substrates .

- Cryo-EM or X-ray crystallography to resolve compound-enzyme co-crystal structures, particularly for resistance-associated mutant variants .

Methodological Considerations

Q. How can researchers ensure the purity of this compound during synthesis?

- Chromatographic methods : Use preparative HPLC with C18 columns and gradient elution (e.g., water/acetonitrile) for high-purity isolation .

- Melting point analysis : Compare experimental values (e.g., 64°C for analogous chlorinated compounds) to literature data .

- TLC monitoring : Employ silica gel plates with UV visualization to track reaction progress and byproduct formation .

Q. What in vitro/in vivo models are appropriate for evaluating the biological potential of this compound?

- Cancer research : Use human cancer cell lines (e.g., HeLa, MCF-7) for cytotoxicity assays, paired with apoptosis markers (e.g., caspase-3 activation) .

- Antimicrobial studies : Test against Gram-positive/negative bacteria in broth microdilution assays, with checkerboard assays to assess synergy with existing antibiotics .

- In vivo toxicity : Conduct acute toxicity studies in rodent models, monitoring hepatic and renal biomarkers post-administration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.